Product packaging for Dihydronodularin(Cat. No.:CAS No. 146109-35-5)

Dihydronodularin

Cat. No.: B122038
CAS No.: 146109-35-5
M. Wt: 827 g/mol
InChI Key: RLFXWEJNSCUBRW-ASMFZGAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydronodularin is a research chemical for scientific studies. Researchers are advised to consult specialized literature and databases for specific information on its properties, mechanisms, and potential research applications. This product is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62N8O10 B122038 Dihydronodularin CAS No. 146109-35-5

Properties

CAS No.

146109-35-5

Molecular Formula

C41H62N8O10

Molecular Weight

827 g/mol

IUPAC Name

9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

InChI

InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+

InChI Key

RLFXWEJNSCUBRW-ASMFZGAFSA-N

SMILES

CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Isomeric SMILES

CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O

Canonical SMILES

CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Synonyms

(MeAbu(5))nodularin
dihydronodularin

Origin of Product

United States

Molecular Biosynthesis and Genetic Determinants of Dihydronodularin Production

Elucidation of the Nodularin (B43191) Synthetase (nda) Gene Cluster

The genetic blueprint for nodularin synthesis was unveiled through the sequencing and characterization of the nodularin synthetase (nda) gene cluster in the cyanobacterium Nodularia spumigena. researchgate.net The entire gene cluster spans approximately 48 kilobases (kb) and comprises nine open reading frames (ORFs), designated ndaA through ndaI. researchgate.net These genes are organized around a central bidirectional promoter region, from which they are transcribed. researchgate.netoup.com

The nda gene cluster encodes a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with various tailoring enzymes responsible for modifications and transport of the final product. researchgate.netoup.com The cluster is logically divided into two main operons based on their function:

ndaCDEF: This group of genes encodes the enzymes required for the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a hallmark of both nodularins and the related microcystins. oup.com

ndaFGHAB: This operon encodes the machinery for the peptide synthesis portion, including the incorporation of the other amino acid residues, cyclization of the peptide, and subsequent transport. oup.com

Putative transposase elements have been identified in association with the nda gene cluster, suggesting a potential mechanism for the horizontal gene transfer of this toxin synthesis pathway between different cyanobacterial genera. researchgate.net

Table 1: Genes of the Nodularin Synthetase (nda) Cluster and Their Putative Functions

Gene Encoded Protein/Domain Putative Function
ndaA Peptide Synthetase Module Activates and incorporates amino acids into the peptide chain.
ndaB Thioesterase/Cyclase Catalyzes the cyclization and release of the pentapeptide.
ndaC Polyketide Synthase Module Involved in the initial steps of Adda biosynthesis.
ndaD Polyketide Synthase Module Continues the polyketide chain extension for Adda.
ndaE O-methyltransferase Believed to methylate the Adda precursor.
ndaF Hybrid NRPS/PKS Module Links the polyketide and peptide pathways; contains an aminotransferase (AMT) domain essential for Adda synthesis. researchgate.net
ndaG Asp/Glu Racemase Likely involved in providing the D-amino acid precursors, such as D-glutamate.
ndaH 3-PGDH homolog Potentially involved in the synthesis of D-erythro-β-methylaspartic acid (D-MeAsp).
ndaI ABC Transporter Implicated in the transport of the toxin out of the cell.

Data sourced from Moffitt & Neilan, 2004. researchgate.netoup.com

Biosynthetic Pathway Elucidation for Cyclic Peptides

The synthesis of nodularin, and by extension dihydronodularin, does not occur on ribosomes like typical proteins. Instead, it is assembled by the large NRPS/PKS enzyme complex encoded by the nda gene cluster. oup.com This system functions as a molecular assembly line.

The process begins with the synthesis of the Adda moiety via the PKS modules (ndaC, ndaD). oup.com PKS enzymes work by sequentially adding two-carbon units from malonyl-CoA, similar to fatty acid synthesis. beilstein-journals.org The growing polyketide chain undergoes various modifications, such as reduction and dehydration, controlled by specific domains within the PKS modules. beilstein-journals.org

Simultaneously, the NRPS modules (ndaA, ndaF) activate the specific amino acids that constitute the rest of the nodularin molecule: D-glutamic acid (D-Glu), N-methyldehydrobutyrine (MeDhb), D-erythro-β-methylaspartic acid (D-MeAsp), and L-arginine (L-Arg). oup.com Each NRPS module is responsible for recognizing, activating (via an adenylation domain), and tethering a specific amino acid to a thiolation domain. The activated amino acids are then sequentially linked together to form the peptide chain.

The hybrid ndaF module plays a crucial role in connecting the PKS-derived Adda precursor to the NRPS-assembled peptide chain. oup.com Finally, a thioesterase domain, likely located in ndaB, cleaves the completed linear peptide from the enzyme complex and catalyzes its head-to-tail cyclization, forming the stable cyclic pentapeptide structure of nodularin. oup.com

Genetic Basis for this compound Structural Variations

This compound is a structural variant of nodularin, differing by the reduction of a double bond within the molecule. This type of structural modification typically arises from the action of "tailoring" enzymes that modify the core peptide after its initial synthesis. While two this compound stereoisomers have been created chemically for research purposes nih.gov, their natural biosynthesis implies a specific enzymatic step.

The genetic basis for this variation likely lies in a gene encoding a reductase enzyme. In PKS pathways, ketoreductase (KR) and enoyl reductase (ER) domains are responsible for reducing keto groups and carbon-carbon double bonds, respectively, during chain elongation. beilstein-journals.org It is plausible that a specific reductase enzyme, either as a domain within the nda PKS modules or as a separate, unlinked enzyme, catalyzes the reduction of one of the double bonds in the Adda side chain of nodularin to produce this compound.

The existence of other nodularin variants, such as Nodularin-Har which contains homoarginine instead of arginine, demonstrates the genetic flexibility of the pathway. researchgate.net Such variations are often caused by mutations that alter the substrate specificity of the adenylation domains within the NRPS modules, causing them to incorporate a different amino acid. researchgate.net Similarly, the presence or absence of a functional reductase gene or domain would account for the production of this compound alongside nodularin.

Phylogenetic Analysis of Nodularin-Producing Cyanobacteria

Phylogenetic analyses of the nda gene cluster and the closely related microcystin (B8822318) synthetase (mcy) gene cluster have provided significant insights into the evolution of hepatotoxin synthesis in cyanobacteria. Comparative and phylogenetic studies suggest that the nda gene cluster evolved from an ancestral mcy gene cluster. researchgate.net This evolutionary path is believed to have involved a major deletion event, where genes corresponding to the synthesis of two amino acids in the larger microcystin heptapeptide (B1575542) were lost, resulting in the smaller pentapeptide structure of nodularin. researchgate.netbeilstein-journals.org

This proposed evolutionary relationship is supported by the high degree of similarity in gene organization and sequence between the nda and mcy clusters, particularly in the genes responsible for synthesizing the shared Adda moiety. researchgate.net The divergence of these toxin synthesis genes highlights a process of modular evolution, where gene deletion and changes in enzyme substrate specificity have led to the diversification of these potent toxins. beilstein-journals.org

While nodularin production was initially considered a distinct characteristic of the genus Nodularia, molecular studies have expanded the known distribution of nodularin synthesis potential. researchgate.net The nda gene cluster, and the production of nodularin itself, has been identified in terrestrial, symbiotic strains of the genus Nostoc. researchgate.net

The discovery of the nda cluster in Nostoc species, which are phylogenetically distinct from Nodularia, suggests that horizontal gene transfer has played a role in the distribution of these toxin synthesis genes across different cyanobacterial genera. researchgate.netresearchgate.net The presence of nodularin-producing genes in Nostoc isolated from symbiotic associations with plants indicates that the genetic potential for producing nodularin, and consequently its dihydrogenated variants, is not restricted to bloom-forming aquatic species and may be more widespread than previously thought. researchgate.net

Environmental Distribution, Occurrence, and Driving Factors

Spatiotemporal Dynamics of Dihydronodularin in Aquatic Environments

The distribution of this compound in aquatic environments is not static; it exhibits significant variation over time and space. nih.govmdpi.commdpi.comfrontiersin.org The toxin is primarily produced and contained within the cells of cyanobacteria. epa.gov Its release into the surrounding water occurs mainly during cell death and lysis (cell rupture). epa.gov Consequently, the highest concentrations of dissolved toxins often follow the collapse of a cyanobacterial bloom. epa.gov

In systems like the Baltic Sea, the concentration of nodularins, including this compound, can fluctuate seasonally. nih.govresearchgate.net For instance, in blue mussels, total hepatotoxin levels have been observed to decrease from August to September, suggesting detoxification or depuration. nih.gov However, in deeper-dwelling organisms like wreck mussels, toxin levels can continue to increase during the same period, indicating that a portion of the cyanobacterial toxins settles to the seafloor. nih.gov This vertical movement of toxins contributes to the complex spatial distribution within the water column and sediment. The persistence of these toxins is also a factor; scums that dry on the shores of lakes can retain high concentrations of toxins for several months. epa.gov

The transport of this compound is also influenced by physical processes. Hydrodynamic conditions, such as those driven by monsoon seasons, can amplify the spread of toxins in coastal waters. nih.gov These dynamics are critical for understanding the exposure risk for various aquatic organisms, from zooplankton that graze on cyanobacteria to higher trophic levels. researchgate.netresearchgate.net

Geographic Extent of this compound-Producing Cyanobacteria

The primary producers of nodularin (B43191) and its variants, including this compound, are species of cyanobacteria belonging to the genus Nodularia. helsinki.fipsu.edu While other cyanobacteria produce a wide array of toxins, Nodularia is the main genus associated with nodularin production. helsinki.fipsu.edu The geographic distribution of these cyanobacteria is widespread, covering a range of aquatic environments globally. helsinki.finih.gov

Brackish water environments are the most common habitats for extensive blooms of nodularin-producing cyanobacteria, particularly Nodularia spumigena. helsinki.fipsu.edu The Baltic Sea is a prime example, where N. spumigena blooms are a recurrent and widespread phenomenon. researchgate.netschweizerbart.deeuropa.eu The unique low-salinity conditions of the Baltic Sea, the largest brackish water body in the world, create a favorable niche for this species. europa.euitameri.firesearchgate.net Nodularia has been identified as the only confirmed toxin-producing cyanobacterium in the Baltic Sea to date, with hepatotoxic blooms observed in nearly all parts of the sea. psu.edu The presence of N. spumigena is not a recent development; evidence suggests cyanobacterial blooms have occurred in the Baltic Sea for thousands of years, long before significant anthropogenic influence. researchgate.net

While most prominent in brackish waters, Nodularia spumigena is also found in saline environments. helsinki.fi Its distribution includes saline lakes and coastal areas in Australia, New Zealand, Canada, and the USA. helsinki.fi The genus Nodularia is generally rare in freshwater reservoirs. helsinki.fi However, other toxin-producing cyanobacteria, such as Microcystis, Anabaena, and Cylindrospermopsis, are common in freshwater systems worldwide and are known for producing other types of toxins like microcystins and anatoxins. nih.govfrontiersin.orgmdpi.com In Brazil, for example, the toxic genera Microcystis, Raphidiopsis (formerly Cylindrospermopsis), and Dolichospermum (formerly Anabaena) are broadly distributed in freshwater environments. scielo.br

Global Distribution of Nodularin-Producing Cyanobacteria (Nodularia spumigena)

RegionWater Body TypeReference
Baltic Sea RegionBrackish Water psu.eduschweizerbart.de
AustraliaBrackish and Saline Waters helsinki.fi
New ZealandBrackish Water helsinki.fi
North America (USA, Canada)Saline and Coastal Lakes helsinki.fi
South America (Brazil)Experimental Shrimp Ponds (Brackish) frontiersin.orgresearchgate.net

Environmental Parameters Influencing this compound Accumulation

The accumulation of this compound is directly tied to the growth and toxin production of the source cyanobacteria, which are governed by a suite of environmental factors. schweizerbart.demdpi.comnih.goveuropa.euresearchgate.net

Eutrophication, the enrichment of water bodies with nutrients, is a primary driver of harmful cyanobacterial blooms. nih.govencyclopedie-environnement.orgresearchgate.netsacep.org Increased loading of nitrogen and phosphorus from sources like agricultural runoff and sewage discharge promotes the massive growth of cyanobacteria. researchgate.netsacep.org In many coastal systems, nutrient pollution is a key factor in the development and persistence of these blooms. nih.govsacep.org

Laboratory studies on Nodularia strains have shown that phosphorus availability has a significant effect on growth and toxin production. schweizerbart.de For two toxic strains of N. spumigena, growth and toxin production were lowest at a phosphorus concentration of 0.3 mg/L and highest at 0.6 mg/L. schweizerbart.de This demonstrates a direct link between nutrient levels and the potential for toxin accumulation in the environment. schweizerbart.de Cyanobacteria have a high affinity for phosphorus and can store it, which allows them to outcompete other phytoplankton, especially when nitrogen levels are low. helsinki.fi

Temperature is a critical factor influencing the growth rate, cell composition, and toxin production of cyanobacteria. nih.govmdpi.com Nodularia and other cyanobacteria generally achieve their maximum growth rates at higher temperatures compared to other phytoplankton like diatoms, which helps explain their dominance during late summer. helsinki.fi Laboratory experiments with N. spumigena strains from the Baltic Sea showed that growth and toxin production were highest at 20°C. schweizerbart.de Another study found that while maximum biomass production occurred at 20-30°C, a higher concentration of intracellular toxin was observed in cells grown at a lower temperature of 10°C. frontiersin.org

Salinity is another key determinant, particularly for Nodularia. frontiersin.orgresearchgate.netnih.gov Studies have shown that salinity significantly affects the growth of N. spumigena. schweizerbart.defrontiersin.orgresearchgate.net One strain isolated from the Baltic Sea exhibited the highest growth and toxin production at a salinity of 5‰. schweizerbart.de Strains isolated from shrimp ponds in Brazil grew over a wide range of salinities, but the highest cell densities were observed at 7 ppm. frontiersin.orgresearchgate.net The ability of N. spumigena to thrive in the 5 to 20‰ salinity range aligns with its mass occurrences in the Baltic Sea and other brackish waters. psu.edu This preference for brackish conditions is a major factor restricting its distribution, as it generally cannot tolerate salinities higher than 10‰ as well as some other species. psu.edu

Key Environmental Factors Influencing Nodularia Growth and Nodularin Production

ParameterEffectOptimal Conditions/ObservationsReference
Nutrients (Phosphorus)Significantly affects growth and toxin production.Production highest at 0.6 mg/L P, lowest at 0.3 mg/L P in lab studies. schweizerbart.de
TemperatureAffects growth rates and toxin content.Highest growth and toxin production at 20°C in one study. Higher intracellular toxin at 10°C in another. schweizerbart.defrontiersin.org
SalinityA key factor controlling growth and distribution.Optimal growth observed at 5‰ for Baltic strains and 7 ppm for Brazilian strains. Growth inhibited at very low salinities. psu.eduschweizerbart.defrontiersin.orgresearchgate.net

Cell Lysis and Extracellular this compound Release

The release of this compound, a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, into the aquatic environment is predominantly a consequence of cell death and subsequent lysis. researchgate.nethelsinki.fidiva-portal.org Under normal growth conditions, this compound and its variants are primarily retained within the cyanobacterial cells. researchgate.netint-res.com The liberation of these toxins into a dissolved, extracellular form occurs mainly during the decline and decay of cyanobacterial blooms. diva-portal.orgnih.gov

Several environmental and biological factors can trigger the mass lysis of Nodularia spumigena cells, leading to the release of their toxic contents. This process is a critical phase in the dynamics of toxic blooms, as it transforms the toxin from a particulate-bound state to a dissolved state, altering its bioavailability and potential impact on the surrounding ecosystem.

Research Findings on Toxin Release

Studies have consistently shown that the concentration of extracellular nodularin, and by extension this compound, is low during the active growth phases of Nodularia spumigena and increases significantly as the cells enter stationary or decay phases. int-res.comasm.org For instance, in laboratory cultures of N. spumigena, extracellular nodularin was not detectable during the exponential growth phase. int-res.com It was only upon reaching the stationary phase, a period characterized by slowed growth and increased cell death, that extracellular nodularin was measured, accounting for approximately 9% of the total nodularin in monocultures and 12% in mixed cultures. int-res.com This suggests that the leakage of the toxin into the surrounding water is directly linked to the senescence and lysis of the cyanobacterial cells. int-res.com

Field observations of natural blooms support these laboratory findings. During dense blooms of N. spumigena, it has been observed that 10% to 20% of the total nodularin concentration can be in a dissolved form in the water. int-res.com In a study conducted in the western Gulf of Finland, extracellular nodularin concentrations were measured in a range of <0.5 to 2.6 µg/L, though a clear temporal trend directly linking these concentrations to a specific bloom stage was not observed. researchgate.net However, another study noted a significant drop in the concentration of nodularin in filtered water samples following the peak of a bloom, which is consistent with the idea of a pulse of toxin release during bloom collapse followed by degradation or dilution. bibliotekanauki.pl Viral infection has also been identified as a potential factor that can exacerbate the release of toxins from cyanobacteria through cell lysis. nih.gov

The following tables present data from various studies on the concentrations of intracellular and extracellular nodularin, providing insight into the dynamics of its release.

Table 1: Intracellular vs. Extracellular Nodularin During Different Growth Phases of Nodularia spumigena

Growth Phase Culture Type Intracellular Nodularin (% of Total) Extracellular Nodularin (% of Total) Source
Exponential Monoculture ~100% Not Detected int-res.com
Stationary Monoculture ~91% ~9% int-res.com
Stationary Mixed Culture ~88% ~12% int-res.com

This table illustrates that extracellular nodularin is primarily released during the stationary phase of growth, indicative of cell senescence and lysis.

Table 2: Measured Concentrations of Extracellular Nodularin in Water During Nodularia spumigena Blooms

Location Concentration Range (µg/L) Source
Gulf of Finland <0.5 - 2.6 researchgate.net
Baltic Sea 0.3 - 6.0 nih.gov
Gulf of Gdańsk Up to 18,135 (during massive bloom) icm.edu.pl

This table shows the range of extracellular nodularin concentrations detected in various water bodies during bloom events, highlighting the significant amounts that can be released into the environment.

Ecological Transfer and Bioaccumulation Within Aquatic Food Webs

Mechanisms of Dihydronodularin Uptake by Aquatic Organisms

Aquatic organisms can be exposed to and assimilate this compound through two primary pathways: direct uptake from the surrounding water and ingestion of toxin-containing cyanobacteria.

Even in the absence of direct consumption of toxic cyanobacteria, aquatic organisms can absorb dissolved toxins directly from the water column. nih.gov Studies utilizing chemically tritiated this compound ((³H)-dihydronodularin) have demonstrated that various zooplankton species can take up measurable amounts of the toxin from filtered seawater. nih.gov This indicates that dissolved nodularin (B43191), and by extension its dihydrogenated form, represents a viable pathway for toxin entry into the food web. nih.gov The process allows for the vectorial transport of these toxins to higher trophic levels, even if primary consumers actively avoid ingesting the toxic cyanobacterial filaments themselves. nih.gov

The most direct route for this compound to enter the aquatic food web is through the consumption of toxin-producing Nodularia spumigena. nih.govresearchgate.net Primary consumers, particularly zooplankton, graze on phytoplankton, including cyanobacteria, as a primary food source. frontiersin.orgplos.org While some large or colonial forms of cyanobacteria may deter grazing, many zooplankton species are capable of consuming them, thereby ingesting the associated toxins. nih.govplos.org This process facilitates the initial transfer of the toxin from the producers to the first level of consumers, forming the base of the bioaccumulation pyramid. researchgate.netfrontiersin.org The nitrogen fixed by these cyanobacteria is assimilated and transferred to zooplankton, indicating a clear pathway for the transfer of cellular components, including toxins. researchgate.net

Accumulation Dynamics in Primary Consumers

Primary consumers are the critical link for transferring this compound from cyanobacteria to the rest of the food web. Zooplankton and bivalve molluscs are key primary consumers that accumulate this toxin.

Zooplankton, including copepods and ciliates, are primary grazers of cyanobacteria and can accumulate this compound through both direct absorption and ingestion. nih.govfrontiersin.org Laboratory studies have quantified the uptake of dissolved ³H-dihydronodularin in several key zooplankton species. For instance, after a 48-hour exposure, the calanoid copepods Acartia tonsa and Eurytemora affinis accumulated the toxin. nih.gov Similarly, the oligotrich ciliate Strombidium sulcatum also showed measurable uptake after 24 hours. nih.gov The accumulation in these organisms is significant, as they form a primary food source for many larger organisms, including fish and other invertebrates. nih.govresearchgate.net Ciliates, in particular, can be significant grazers of filamentous cyanobacteria, and are themselves consumed by predators, creating a direct trophic link. nih.gov

Table 1: Accumulation of ³H-dihydronodularin in Zooplankton from Dissolved Phase Data derived from a study exposing zooplankton to a concentration of 5 µg L⁻¹ of ³H-dihydronodularin. nih.gov

Species Exposure Time (hours) Toxin Concentration (µg toxin g C⁻¹) (mean ± sd) Minimum Bioconcentration Factor (BCF)
Acartia tonsa (Copepod) 48 0.37 ± 0.22 12
Eurytemora affinis (Copepod) 48 0.60 ± 0.15 18
Strombidium sulcatum (Ciliate) 24 1.55 ± 0.50 22 (maximum)

Bivalve molluscs, such as mussels and clams, are filter-feeders that process large volumes of water, making them highly susceptible to accumulating toxins from phytoplankton. explorationpub.commdpi.com Their feeding mechanism does not typically distinguish between toxic and non-toxic cells, leading to the ingestion and accumulation of cyanobacterial toxins like this compound. mdpi.comiosrjournals.org Bivalves are widely used as bioindicator organisms because their tissue concentrations of pollutants can reflect the environmental contamination levels. explorationpub.comresearchgate.net Once ingested, lipophilic toxins can be stored in various tissues, particularly the digestive gland. mdpi.com This accumulation makes them a significant vector for transferring toxins to organisms that prey on them, including seabirds, marine mammals, and humans. explorationpub.com

Secondary and Tertiary Trophic Level Transfer

Once this compound has entered the primary consumer level, it is subject to further transfer up the food chain to secondary and tertiary consumers. nih.govresearchgate.net Secondary consumers, which include small fish and carnivorous invertebrates, feed on primary consumers like zooplankton and bivalves. researchgate.netyoutube.com Through this process, they ingest the toxins that have accumulated in the tissues of their prey. Research indicates that cyanobacterial nitrogen is efficiently transferred through Baltic food webs, supporting the concept that associated toxins also move to higher trophic levels. researchgate.net

This upward movement continues to tertiary consumers, which are typically larger predatory fish, birds, and mammals that feed on secondary consumers. youtube.com At each successive trophic level, there is the potential for biomagnification, where the concentration of the toxin increases in the tissues of organisms. The transfer of dissolved toxins to zooplankton and their subsequent consumption by predators establishes a clear pathway for this compound to reach the upper echelons of the aquatic food web. nih.gov

Accumulation in Fish Tissues

Research into the bioaccumulation of cyanobacterial toxins has revealed specific patterns of distribution within fish tissues. While direct studies on this compound are limited, research on its parent compound, nodularin, provides significant insights into its likely behavior. Flounder (Platichthys flesus) from the Baltic Sea, an area prone to cyanobacterial blooms, have been a key species for studying this phenomenon.

Studies have consistently shown that the liver is the primary site of nodularin accumulation in flounder. nih.govnih.gov This is attributed to the liver's role in detoxification and metabolism. nih.gov In one study, a time-dependent increase in hepatotoxins was observed in flounder liver, reaching concentrations of up to 400 µg/kg. nih.gov Another investigation into nodularin concentrations in flounder livers between July and September found levels ranging from non-detectable to 390 µg/kg (dry weight) using liquid chromatography/mass spectrometry (LC/MS) and 20 to 2230 µg/kg (dry weight) using an enzyme-linked immunosorbent assay (ELISA). nih.gov The discrepancy between the methods may be due to the detection of nodularin metabolites by ELISA that are not identified by LC/MS. nih.gov

Conversely, muscle tissue in flounder has been found to be free of detectable levels of these hepatotoxins. nih.gov This differential distribution is crucial for assessing the risk to human and animal consumers, as muscle is the primary tissue consumed. The accumulation of toxins like nodularin and likely this compound is influenced by the organism's diet, with consumption of contaminated bivalves, such as blue mussels, being a primary route of exposure for flounder. nih.gov

Table 1: Nodularin Concentration in Flounder Tissues

Tissue Concentration Range (µg/kg dry weight) Method of Analysis Reference
Liver ND - 390 LC/MS nih.gov
Liver 20 - 2230 ELISA nih.gov
Liver up to 400 ELISA nih.gov
Muscle Not Detected Not Specified nih.gov

ND: Not Detected

Transfer to Invertebrate Predators (e.g., Mysid Shrimps)

The transfer of this compound to invertebrate predators is an essential link in the aquatic food chain. Mysid shrimps, small, shrimp-like crustaceans, are significant components of many aquatic ecosystems, serving as a food source for various fish and larger invertebrates. Their omnivorous feeding habits, which include consuming phytoplankton, zooplankton, and detritus, make them susceptible to accumulating toxins from cyanobacterial blooms.

Depuration and Detoxification Processes in Aquatic Biota

Aquatic organisms possess mechanisms to eliminate or detoxify harmful compounds, a process known as depuration. For cyanobacterial toxins like nodularin and its derivatives, these processes are vital for survival and for mitigating the impact of toxic blooms.

Depuration involves the removal of contaminants from the body, often through placement in a clean water environment where the organism can purge the toxins. wikipedia.org Studies on bivalves, such as mussels, which are primary consumers of phytoplankton, have demonstrated that they can depurate nodularin. Research has shown a decrease in total hepatotoxin levels in mussels when moved to a clean environment, indicating at least partial detoxification and/or depuration of the toxins. nih.gov This process is not always complete, and its effectiveness can be influenced by environmental factors and the specific toxin. For instance, depuration is generally effective for bacterial contaminants but less so for some viral contaminants and marine biotoxins. fao.org

The detoxification process often involves metabolic conversion of the toxin into a less harmful substance that can be more easily excreted. In the case of nodularin, the formation of detoxification conjugates has been observed in mussels. nih.gov These metabolic pathways are crucial for reducing the toxic burden within the organism. The efficiency of these depuration and detoxification processes varies among species and is influenced by factors such as the organism's metabolic rate, the duration and intensity of toxin exposure, and water temperature.

Molecular and Cellular Mechanisms of Dihydronodularin Bioactivity

Interaction with Key Intracellular Signaling Pathways

Key signaling pathways affected include:

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway : Research has indicated a connection between dihydronodularin and the MAPK/ERK signaling pathway, which is centrally involved in regulating cell growth and differentiation. numberanalytics.comresearchgate.net

Ca²⁺/Calmodulin-dependent Protein Kinase II (CaM-KII) Pathway : The activity of toxins that inhibit protein phosphatases, like nodularin (B43191), is closely linked to the activation of CaM-KII. mdpi.com CaM-KII is a ubiquitously expressed kinase that can be dephosphorylated and inactivated by PP1 and PP2A. mdpi.com Inhibition of these phosphatases leads to enhanced autophosphorylation and sustained activation of CaM-KII, which is an essential mediator of the downstream toxic effects. mdpi.com

The disruption of these pathways connects the initial molecular event of phosphatase inhibition to widespread changes in cellular function and regulation. nih.gov

Modulation of Cellular Processes by Protein Phosphatase Inhibition

The potent and specific inhibition of PP1 and PP2A by this compound has profound downstream consequences, leading to the modulation of numerous fundamental cellular processes. abcam.com By preventing dephosphorylation, the toxin effectively amplifies and sustains the signals initiated by protein kinases, leading to a state of hyperphosphorylation of countless cellular proteins. thermofisher.comabcam.com

Regulation of Metabolic Pathways : Many key enzymes in metabolic pathways, such as those involved in glucose metabolism, are regulated by phosphorylation. promegaconnections.commdpi.com For instance, PP1 plays a critical role in regulating glycogen (B147801) metabolism. nih.gov Inhibition of these phosphatases would lead to the hyperphosphorylation of such enzymes, altering their activity and disrupting the normal flux through metabolic pathways.

Mitochondrial Function : Mitochondria are central hubs for energy metabolism, responsible for generating ATP through oxidative phosphorylation. mdpi.comifm.org Mitochondrial function itself is regulated by phosphorylation events. Dysregulation of phosphatase activity can impact mitochondrial health and energy production, potentially leading to increased production of reactive oxygen species (ROS) and altered metabolic efficiency. mdpi.com

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. thermofisher.comwikipedia.org

Hyperphosphorylation : The most direct and significant alteration caused by this compound is a massive shift in the cellular phosphorylation state. abcam.com Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is one of the most common and crucial PTMs, acting as a molecular switch to regulate protein function. thermofisher.comabcam.com By inhibiting the "off" switch (phosphatases), this compound causes a widespread and uncontrolled increase in protein phosphorylation, affecting nearly all aspects of cell biology. thermofisher.com

Crosstalk with other PTMs : The regulation of cellular processes often involves complex interplay, or "crosstalk," between different types of PTMs. abcam.com For example, the phosphorylation state of a protein can influence other modifications like ubiquitination, acetylation, or methylation. nih.gov Therefore, the hyperphosphorylation induced by this compound can have cascading effects, indirectly altering other PTMs and further disrupting the intricate regulatory networks that control protein function, localization, and degradation. abcam.comnih.gov

Effects on Gene Expression and Cytoskeleton Stability

The bioactivity of this compound, akin to its parent compound nodularin, extends to the molecular and cellular levels, notably affecting gene expression and the integrity of the cytoskeleton. While research often focuses on nodularin and the closely related microcystins, the findings provide a strong framework for understanding the mechanisms of this compound.

Studies on nodularin have demonstrated its ability to alter gene expression in hepatocytes. For instance, nodularin has been shown to act as a liver tumor promoter and can induce the expression of the tumor necrosis factor α gene and other early response genes in primary cultured rat hepatocytes. psu.edusigmaaldrich.com This alteration of gene expression is a key aspect of its toxic and carcinogenic potential. Furthermore, research on microcystin-LR, a structurally similar hepatotoxin, revealed modifications in the expression of numerous apoptosis-related genes. iarc.fr At low concentrations, microcystin-LR was found to significantly increase the expression of the anti-apoptotic gene Bcl-2, while higher concentrations led to a marked drop in its expression, indicating a complex, dose-dependent effect on cellular survival pathways. iarc.fr

This compound Metabolism and Conjugation Pathways

The metabolism of this compound, like many other xenobiotics (foreign chemical substances), is a critical process that determines its detoxification and elimination from the body. wikipedia.org This process often involves a series of enzymatic reactions broadly categorized into Phase I and Phase II metabolism. wikipedia.orguniroma1.it While Phase I reactions typically introduce or expose functional groups on the toxin, Phase II reactions involve conjugation, where an endogenous molecule is added to the toxin or its metabolite. wikipedia.orgmedbullets.com This conjugation step dramatically increases the water solubility of the compound, which facilitates its excretion from the body, usually via urine or bile. uniroma1.it

For toxins like nodularins and microcystins, conjugation with glutathione (B108866) (GSH) is a key detoxification pathway. nih.gov Following administration in mice, radiolabelled this compound and its metabolites were found to concentrate in the liver, the primary site of drug metabolism. iarc.frnih.gov The metabolic process for these toxins is understood to be a balance between their binding to protein phosphatases and their detoxification through conjugation reactions. nih.gov The formation of glutathione adducts is a crucial manifestation of the body's effort to neutralize and remove potentially toxic reactive intermediates. waters.com

Role of Glutathione S-Transferases (GSTs) in Conjugate Formation

The conjugation of this compound with glutathione is not a spontaneous reaction but is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.orgopenaccessjournals.com GSTs are a major group of Phase II detoxification enzymes found in high concentrations in many tissues, particularly the liver. uniroma1.itwikipedia.org Their primary function is to catalyze the nucleophilic attack of the reduced form of glutathione (GSH) on electrophilic centers of a wide variety of substrates, including toxins and carcinogens. wikipedia.orgnih.gov

The enzymatic action of GSTs involves two main steps. First, the enzyme binds both the xenobiotic substrate (in this case, likely a reactive form of this compound) at a hydrophobic site (H-site) and a molecule of GSH at an adjacent hydrophilic site (G-site). wikipedia.orgopenaccessjournals.com Second, the enzyme activates the thiol group (-SH) of the cysteine residue within the GSH molecule, enhancing its nucleophilicity and enabling it to effectively attack and form a covalent bond with the electrophilic toxin. wikipedia.org This process renders the toxin less reactive and more water-soluble, preparing it for elimination. wikipedia.orgmdpi.com Studies involving microcystin-LR have shown co-localization of GST expression in preneoplastic liver foci, underscoring the involvement of this detoxification system in response to the toxin. nih.gov

Identification of this compound-GSH Adducts

The formation of glutathione conjugates is a definitive indicator of a specific metabolic pathway for a xenobiotic. While direct studies detailing the isolation of this compound-GSH adducts are limited, substantial evidence from closely related toxins strongly supports their formation. For example, adducts of microcystin-LR and microcystin-RR with glutathione have been successfully identified. nih.gov These findings create a strong precedent for the formation of this compound-GSH adducts as part of its metabolic detoxification.

The detection and identification of these adducts are accomplished using advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). waters.comsygnaturediscovery.com In these methods, scientists look for specific molecular signatures. For instance, GSH conjugates often exhibit a characteristic neutral loss of a pyroglutamic acid moiety (129 Da) during fragmentation in the mass spectrometer, which serves as a diagnostic marker. waters.comsygnaturediscovery.com High-resolution mass spectrometry allows for the determination of the exact mass of the metabolite, significantly increasing the confidence in its identification. waters.com The formation of such this compound-GSH adducts would represent a decrease in the cellular levels of protective glutathione, which could contribute to oxidative stress. nih.gov It is also noteworthy that identified microcystin-GSH adducts have been shown to retain a fraction of the parent toxin's bioactivity. nih.gov

Structure Activity Relationship Sar Investigations of Dihydronodularin and Analogues

Methodological Approaches to SAR Studies

To elucidate the structure-activity relationships of dihydronodularin and its analogues, scientists employ a variety of computational and experimental techniques. These methods allow for the prediction and confirmation of how molecular structure influences biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For toxins like this compound, QSAR models can predict the toxicity of new or unstudied analogues based on their structural properties.

Molecular Dynamics Simulations and Docking

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools that provide insights into the interaction between a ligand, such as this compound, and its biological target at an atomic level. stanford.edunih.govescholarship.org MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the ligand-receptor complex. utep.eduresearchgate.net This can reveal how the ligand binds to its target and any conformational changes that occur upon binding. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is instrumental in understanding the binding mode of this compound analogues to their primary targets, protein phosphatases. nih.gov By visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand why certain structural modifications enhance or diminish biological activity. nih.gov For example, docking studies can be combined with 3D-QSAR to build more robust models that not only predict activity but also provide a structural basis for these predictions. nih.gov

Structural Determinants of this compound Bioactivity

The biological activity of this compound is governed by specific structural features. Modifications to these key components can drastically alter the molecule's toxicity.

Significance of the ADDA-Glutamate Moiety

The (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) residue is a crucial component for the bioactivity of nodularins and the closely related microcystins. nih.govwikipedia.orgnih.govcdnsciencepub.com This unusual amino acid plays a pivotal role in the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). nih.govnih.gov The long hydrophobic tail of the ADDA side chain inserts into a hydrophobic groove on the surface of the protein phosphatase, adjacent to the active site. nih.govnih.gov This interaction is a primary determinant of the toxin's inhibitory potency.

The D-glutamate (D-Glu) residue also plays an essential role. google.com The carboxyl group of the glutamic acid, along with the carbonyl group of ADDA, interacts with the metal ions in the active site of the phosphatase, mediated by water molecules. nih.gov Modifications to either the ADDA or the D-glutamate residue are known to significantly reduce or abolish toxicity, highlighting their critical importance for biological activity. nih.govgoogle.com

Table 1: Key Structural Moieties of this compound and their Role in Bioactivity
MoietySignificance in BioactivityReference
ADDA ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)The hydrophobic tail of ADDA is crucial for binding to the hydrophobic groove of protein phosphatases, which is a key interaction for toxicity. nih.govnih.gov
D-GlutamateThe carboxyl group of D-Glutamate interacts with the metal-binding site of the protein phosphatase, contributing to the inhibition of the enzyme. nih.gov

Influence of Stereoisomerism on Biological Activity

Stereoisomerism, the spatial arrangement of atoms within a molecule, has a profound impact on the biological activity of this compound and its analogues. michberk.combiomedgrid.comwikipedia.org The specific three-dimensional conformation of the molecule is critical for its ability to bind effectively to its target protein phosphatases. biomedgrid.comresearchgate.net

Table 2: Comparison of this compound Stereoisomers and their Toxicity
CompoundStereochemistryToxicity (LD50 in mice, ip)Reference
This compound Isomer 1Stereoisomer resulting from reduction150 µg/kg researchgate.net
This compound Isomer 2Stereoisomer resulting from reduction150 µg/kg researchgate.net

Comparison of Cyclic versus Linear Forms

The cyclic structure of nodularin (B43191) and its derivatives is a key determinant of their high toxicity. mdpi.com Linear forms of these toxins, which can be formed through the breaking of the peptide ring, are significantly less toxic. iarc.fr Studies have shown that linear microcystins and nodularin are over 100 times less toxic than their cyclic counterparts. iarc.fr

The rigidity conferred by the cyclic structure is thought to pre-organize the molecule into a conformation that is favorable for binding to the active site of protein phosphatases. This reduces the entropic penalty of binding, leading to a higher binding affinity and greater inhibitory potency. In contrast, the more flexible linear forms have a greater number of possible conformations, only a fraction of which may be suitable for binding. This results in a much weaker interaction with the target enzyme and, consequently, lower toxicity. The detection of linear nodularin analogues, such as [seco-2,3]NOD, in environmental samples highlights the importance of understanding the activity of these breakdown products. mdpi.com

Rational Design and Synthesis of this compound Analogues for SAR Probing

The rational design of analogues of the cyclic pentapeptide this compound is a targeted approach aimed at understanding the molecular interactions that govern its potent inhibition of serine/threonine protein phosphatases (PPs), particularly PP1 and PP2A. This process involves the strategic synthesis of modified compounds to probe the structure-activity relationship (SAR), with the goal of identifying the key structural features essential for biological activity.

A foundational observation that spurred the design of this compound analogues is that the α,β-unsaturated double bond within the N-methyldehydroalanine (Mdha) residue of the parent compound, nodularin, is not an absolute requirement for potent phosphatase inhibition. researchgate.net Reduction of this bond to form the saturated N-methylaminobutyric acid (Maba) residue, creating this compound, does not eliminate its powerful inhibitory effects. This finding indicated that the core macrocyclic structure and the side chains of the constituent amino acids, rather than the electrophilic character of the Mdha residue, are the primary determinants of activity. Consequently, this opened a viable pathway for creating more stable analogues with simplified structures that could be systematically modified for SAR studies. researchgate.net

The synthesis of this compound itself is achieved through the reduction of nodularin, for instance, using sodium borohydride, which reduces the dehydroamino acid residue. researchgate.net The design and synthesis of novel analogues, however, often rely on more complex strategies such as solution-phase or solid-phase peptide synthesis. These methods allow for the specific incorporation of non-standard or modified amino acids at various positions within the cyclic peptide backbone, providing precise tools for probing the molecule's interaction with the phosphatase active site.

Key areas of modification in the rational design of this compound analogues include:

The Adda Residue: The unique, non-proteinogenic amino acid (3S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) is a critical pharmacophore. Its long, hydrophobic side chain is known to insert into a hydrophobic groove on the surface of the protein phosphatase, a crucial interaction for high-affinity binding. nih.gov Structural studies on related toxins complexed with PP1 confirm the importance of this interaction. nih.gov Therefore, synthetic strategies often focus on creating analogues with modified Adda side chains to explore the limits and requirements of this hydrophobic pocket.

The Maba Residue: As the site of saturation, the Maba residue (position 2) is a prime target for modification. Since the double bond is not essential, SAR studies can explore how changes in the stereochemistry or the substituent on the β-carbon of this saturated residue affect binding and inhibitory potency.

Research findings from these synthetic and probing efforts have provided significant insights into the SAR of this compound and its parent compound. For instance, while the reduction of the Mdha residue to Maba maintains high potency, other modifications can drastically alter it. Simplified nodularin analogues that lack the Adda side chain or have a significantly altered macrocyclic structure exhibit substantially weaker inhibition of PP1, underscoring the critical roles of these structural features. researchgate.net

The data below illustrates the inhibitory activities of nodularin and some related analogues, highlighting the key findings from SAR investigations.

Table 1: Inhibitory Activity of Nodularin and Related Analogues against Protein Phosphatases

Compound Key Structural Feature Target Phosphatase IC₅₀
Nodularin Parent compound with Mdha residue PP1 & PP2A Sub-nanomolar
Dihydromicrocystin-LR Dihydro-analogue of Microcystin-LR PP2A Sub-nanomolar researchgate.net
cyclo{-[(2R)-α-4-benzylpiperidinylamido-Asp]-β-[(R)-Glu]-γ-Sar-[(R)-Asp]-β-(S)-Phe-} Simplified Nodularin analogue lacking Adda PP1 2.9 mM researchgate.net

This table is interactive. Users can sort and filter the data based on the columns.

The crystal structure of protein phosphatase-1 in complex with related inhibitors like dihydromicrocystin-LA has been instrumental in the rational design process. nih.gov These structures reveal a common binding mode where the inhibitor interacts with the phosphatase's active site metals, the C-terminal groove, and a toxin-sensitive β12-β13 loop. nih.gov This structural information provides a detailed blueprint for designing new analogues with potentially enhanced or more selective inhibitory profiles.

Table 2: Key Structural Features of this compound Analogues for Protein Phosphatase Inhibition

Structural Feature Role in Binding and Activity Rationale for Modification
Adda Side Chain Inserts into a hydrophobic groove on the phosphatase surface, crucial for high-affinity binding. nih.gov To probe the size and chemical nature of the hydrophobic pocket and optimize van der Waals interactions.
Maba Residue Occupies the position of the original dehydroamino acid. Saturation allows for new stereochemical configurations. To investigate the importance of the side chain's stereochemistry and functional groups at this position, now that the electrophilic double bond is absent.
D-Glutamate Residue The carboxyl group forms a covalent bond with a cysteine residue in the phosphatase active site upon certain activation methods, though primarily interacts via hydrogen bonds. To explore the necessity of the acidic side chain for binding and inhibition.

| Macrocyclic Ring | Provides a rigid scaffold that pre-organizes the key interacting side chains (Adda, Glu) for optimal binding. | To alter the ring's conformation (e.g., by replacing Sar with Pro) to study how conformational rigidity affects inhibitory potency. researchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

Advanced Analytical Methodologies for Dihydronodularin Detection and Monitoring

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is a cornerstone for the analysis of dihydronodularin, providing the means to separate the toxin from complex sample matrices prior to detection. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique, while Gas Chromatography-Mass Spectrometry (GC-MS) can be applied under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of peptide toxins like this compound in aqueous and biological samples. mtoz-biolabs.commdpi.com The separation is typically achieved using reversed-phase (RP-HPLC) columns, such as a C18 column, which separates compounds based on hydrophobicity. mtoz-biolabs.comnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. nih.gov

The choice of detector is critical for sensitivity and specificity. mtoz-biolabs.com

UV-Vis and Diode Array Detectors (DAD): These are the most common detectors used in HPLC. mtoz-biolabs.com They measure the absorbance of UV light by the analyte. Peptide bonds within this compound absorb strongly in the far-UV range (around 210-220 nm), providing a convenient method for detection. nih.gov A Diode Array Detector (DAD) offers the advantage of acquiring a full UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment.

Fluorescence Detectors (FLD): For enhanced sensitivity, a fluorescence detector can be used. While this compound itself is not strongly fluorescent, it can be chemically modified with a fluorescent tag in a process called derivatization. This pre-column derivatization step can significantly lower the limit of detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of sensitivity and selectivity. mtoz-biolabs.com MS detectors identify compounds based on their mass-to-charge ratio, offering definitive structural confirmation of this compound.

Charged Aerosol Detector (CAD): This universal detector can quantify any non-volatile or semi-volatile analyte, including peptides, regardless of their optical properties. thermofisher.com It can provide information on PEGylated species that may be missed by UV detection. thermofisher.com

Table 1: HPLC Detectors for this compound Analysis

Detector Principle Applicability to this compound Advantages Limitations
Diode Array Detector (DAD) Measures UV-Vis absorbance across a spectrum. Detects peptide bonds (~220 nm) and aromatic residues. Robust, provides spectral information for identification. Moderate sensitivity compared to other detectors.
Fluorescence Detector (FLD) Measures light emitted from fluorescent compounds. Requires pre-column derivatization with a fluorescent tag. High sensitivity and selectivity. Requires an additional derivatization step.
Mass Spectrometry (MS) Separates and detects ions based on mass-to-charge ratio. Provides definitive identification and high sensitivity. Highest specificity and sensitivity; structural elucidation. Higher equipment cost and complexity.
Charged Aerosol Detector (CAD) Measures charge of aerosolized analyte particles. Can detect this compound without a chromophore. Near-universal response for non-volatile compounds. Response can be non-linear.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool primarily used for volatile and thermally stable compounds. americanpeptidesociety.org Cyclic peptides like this compound are non-volatile and cannot be directly analyzed by GC-MS. americanpeptidesociety.org To make them suitable for GC analysis, they must undergo a chemical derivatization process. jfda-online.commdpi.com

This essential preparatory step involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com Common derivatization reactions include silylation or acylation, which convert polar functional groups (like -OH, -NH2, -COOH) into less polar, more volatile derivatives. mdpi.com For example, a peptide can be derivatized to its methyl ester pentafluoropropione amide derivative for GC-MS analysis. researchgate.net

Once derivatized, the compound is introduced into the GC, where it is vaporized and separated in a chromatographic column before being detected by the mass spectrometer. americanpeptidesociety.org While theoretically applicable, the requirement for derivatization adds complexity and potential for incomplete reactions or side-product formation. americanpeptidesociety.orgjfda-online.com For these reasons, HPLC-based methods are generally preferred for the routine analysis of peptide toxins like this compound.

Isotopic Labeling for Tracing this compound Pathways

Isotopic labeling is a technique used to track the movement and transformation of a substance through a biological or chemical system. wikipedia.orgtaylorandfrancis.com By replacing one or more atoms in a molecule with their heavier (stable) or radioactive isotopes, the "labeled" compound can be distinguished from its unlabeled counterparts. wikipedia.org This allows researchers to follow its uptake, distribution, and metabolic fate in an organism. taylorandfrancis.com Common isotopes used for labeling include tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgnih.gov The presence and location of these labels in products can be determined using techniques like mass spectrometry or by measuring radioactivity. wikipedia.org

A direct application of isotopic labeling for studying nodularin (B43191) pathways involves the use of tritiated this compound (³H-dihydronodularin). In one study, chemically tritiated this compound was used as a tracer to investigate the uptake of dissolved nodularin from seawater by zooplankton. nih.gov

Researchers exposed cultures of copepods (Acartia tonsa and Eurytemora affinis) and a ciliate (Strombidium sulcatum) to ³H-dihydronodularin at environmentally relevant concentrations. nih.gov By measuring the radioactivity in the organisms over time, they were able to quantify the amount of toxin accumulated. The study found that all three species took up measurable amounts of the dissolved toxin. nih.gov After 48 hours, the concentration in A. tonsa was 0.37 µg toxin/g C and in E. affinis was 0.60 µg toxin/g C. nih.gov These results provided direct evidence that dissolved nodularin can be taken up by planktonic organisms, indicating a potential pathway for toxin transfer through the aquatic food web even without direct ingestion of toxic cyanobacteria. nih.gov

Biochemical Assays for this compound Bioactivity Assessment

While chromatographic methods quantify the concentration of a toxin, biochemical assays are designed to measure its biological activity. This is particularly important as the toxicity of different forms or derivatives of a toxin can vary significantly.

The toxicity of this compound, like its parent compound nodularin, is primarily due to its potent inhibition of eukaryotic protein phosphatases, specifically type 1 (PP1) and type 2A (PP2A). nih.gov The protein phosphatase inhibition assay (PPIA) is a biochemical method that directly measures this toxic mechanism. nih.govnih.gov

The assay works by measuring the effect of the toxin on the activity of a purified protein phosphatase enzyme. nih.gov In a typical colorimetric assay, the enzyme (e.g., recombinant PP1) is mixed with a substrate that produces a colored product when dephosphorylated. nih.gov When a sample containing this compound is added, it inhibits the enzyme, leading to a decrease in color development. The degree of inhibition is proportional to the amount of active toxin in the sample. nih.gov

A key metric obtained from this assay is the IC50 value, which is the concentration of the toxin required to cause 50% inhibition of the enzyme's activity. nih.gov This value provides a quantitative measure of the toxin's potency. Studies on nodularin and its variants show that structural features are critical for PP1 inhibition, which is directly related to the compound's toxicity. nih.gov

Table 2: Representative Data from Protein Phosphatase 1 (PP1) Inhibition Assay for Nodularin and Related Compounds

Compound IC50 (nM) for PP1 Inhibition Protection Index (PI)
Nodularin 70 1.00
Microcystin-LR 47 0.90
Microcystin-LA 100 0.94
Okadaic Acid 2,000 0.02
Calyculin A 652 0.07

Data adapted from a colorimetric immuno-protein phosphatase inhibition assay study. The IC50 is the concentration causing 50% enzyme inhibition. The Protection Index (PI) indicates specificity, where a value near 1.0 suggests inhibition is due to microcystins/nodularins. Source: nih.gov

Standardization and Validation of Analytical Methods

The standardization and validation of analytical methods are critical to ensure the reliability and comparability of data for this compound monitoring. Regulatory bodies and international organizations provide guidelines for the validation of analytical procedures, which are essential for laboratories involved in water quality and food safety monitoring. These guidelines typically recommend the evaluation of several key performance characteristics to demonstrate that a method is fit for its intended purpose.

Method validation for this compound, following the principles applied to nodularins, involves a comprehensive assessment of specificity, linearity, accuracy, and precision. ppd.com Specificity ensures that the analytical signal is solely from this compound and not from other interfering compounds in the sample matrix. Linearity is established by analyzing a series of standards to confirm a proportional response over a defined concentration range. dimesociety.org Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix, while precision reflects the closeness of agreement between repeated measurements. ppd.com

A robust Quality Assurance (QA) and Quality Control (QC) program is fundamental for generating credible this compound data. QA encompasses the planned and systematic activities implemented to provide confidence that quality requirements will be fulfilled, while QC refers to the operational techniques and activities used to fulfill these requirements. youtube.com

Key components of a QA/QC program for this compound analysis include:

Method Blanks: These are samples of a clean matrix (e.g., reagent water) that are processed and analyzed in the same manner as the environmental samples. youtube.com They are used to detect any contamination introduced during the analytical process. The concentration in a method blank should ideally be below the method detection limit. youtube.com

Spiked Samples (Laboratory Fortified Matrix): A known quantity of a this compound standard is added to an actual environmental sample. youtube.com The analysis of spiked samples helps to assess the method's performance in a specific matrix and to identify potential matrix effects that could suppress or enhance the analytical signal.

Duplicate/Replicate Samples: These involve analyzing the same sample multiple times to assess the precision of the analytical method. youtube.com The results provide an indication of the method's repeatability.

Certified Reference Materials (CRMs): When available, CRMs are materials containing a certified concentration of the analyte. They are used to verify the accuracy of the analytical method and to ensure the traceability of the measurements to a recognized standard. While specific CRMs for this compound are not readily available, those for nodularin-R are utilized in multiclass cyanotoxin methods. nih.gov

Proficiency Testing (PT) Schemes: Participation in PT schemes allows laboratories to assess their performance by comparing their results with those of other laboratories analyzing the same sample. researchgate.net These inter-laboratory comparisons are a crucial external quality control measure.

Table 1: Key Quality Control Samples in this compound Analysis

QC Sample Type Purpose Acceptance Criteria Example
Method Blank Assess for contamination Concentration < Limit of Detection (LOD)
Spiked Sample Evaluate matrix effects and accuracy Recovery within 70-120%
Duplicate/Replicate Determine method precision Relative Percent Difference (RPD) < 20%
Certified Reference Material Verify accuracy and traceability Measured value within certified range
Proficiency Testing Sample Assess inter-laboratory performance Z-score between -2 and 2

Note: Acceptance criteria can vary depending on the regulatory guidelines and the specific analytical method.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in environmental monitoring as they define the lowest concentration of this compound that can be reliably detected and quantified, respectively. The LOD is the smallest amount of an analyte that can be distinguished from a blank with a certain level of confidence, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov

For environmental monitoring, reporting limits are often established, which are typically at or above the LOQ, to ensure that reported concentrations are quantitatively meaningful. These limits are crucial for assessing compliance with regulatory guidelines and for making informed public health decisions. For instance, the World Health Organization (WHO) has established a provisional guideline value for microcystin-LR in drinking water, and similar health-based guidelines, when developed for this compound, would rely on robust LOD and LOQ data. youtube.com

The determination of LOD and LOQ for this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. ppd.comyoutube.com Studies on nodularin have reported varying LODs and LOQs depending on the sample matrix and the specific LC-MS/MS methodology employed. For example, in drinking and surface water, LODs for nodularin have been estimated to be as low as 0.0005 µg/L. youtube.com In more complex matrices like shellfish tissue, the LODs and LOQs are generally higher due to increased matrix interference.

Table 2: Examples of Limits of Detection (LOD) and Quantitation (LOQ) for Nodularin in Different Matrices using LC-MS/MS

Matrix Compound LOD LOQ Reference
Drinking Water Nodularin 0.0005 µg/L - youtube.com
Surface Water Nodularin 0.002 - 0.0405 µg/L - youtube.com
Algal Food Supplements Nodularin ~16.66 µg/kg 50 µg/kg dimesociety.org
Human Plasma Nodularin-R - 0.50 ng/mL nih.gov
Bivalve Mollusks Nodularin - 6.29 - 12.11 µg/kg

Note: The values presented are for nodularin or nodularin-R and serve as an estimate for this compound analysis.

Environmental Remediation Strategies for Dihydronodularin Contamination

Biological Treatment Approaches

Biological treatment methods offer an environmentally friendly and potentially cost-effective means of degrading dihydronodularin. These approaches harness the metabolic capabilities of microorganisms and plants to break down or remove the toxin from the water.

Bioremediation Utilizing Microorganisms for Degradation

Bioremediation leverages the enzymatic machinery of naturally occurring microorganisms to transform this compound into less harmful compounds. This process is influenced by various environmental factors and the specific characteristics of the microbial strains involved.

While specific studies on this compound-degrading bacteria are limited, research on the closely related toxin, nodularin (B43191), provides significant insights. Several bacterial genera have been identified with the capacity to degrade nodularins, with the family Sphingomonadaceae being particularly prominent. nih.govresearchgate.net

One notable example is the strain Sphingopyxis sp. m6, which has demonstrated the ability to efficiently degrade nodularin. nih.govnih.gov This bacterium, isolated from a lake experiencing cyanobacterial blooms, has been shown to utilize the toxin as a source of carbon and energy. nih.gov The degradation capability of such strains is often linked to the presence of specific gene clusters, such as the mlr (microcystin-degrading) gene cluster, which encodes the enzymes responsible for breaking down these cyclic peptides. nih.govnih.gov

Other bacterial genera, including Pseudomonas and Bacillus, have also been investigated for their potential to degrade various environmental pollutants and mycotoxins, suggesting they may also contain strains capable of this compound degradation. mdpi.com However, specific studies characterizing their efficiency and mechanisms for this compound removal are yet to be extensively conducted.

Table 1: Potential this compound-Degrading Microbial Genera and Key Characteristics

Microbial GenusKey CharacteristicsRelevant Findings
SphingopyxisGram-negative, possesses the mlr gene cluster.Sphingopyxis sp. m6 effectively degrades nodularin. nih.govnih.gov
PseudomonasGram-negative, known for degrading a wide range of organic compounds.Some strains are known to degrade other cyclic peptides and herbicides. nih.gov
BacillusGram-positive, spore-forming, known for producing a variety of enzymes.Capable of degrading various mycotoxins. mdpi.com

This table is based on data from studies on nodularin and other related toxins, suggesting potential candidates for this compound degradation.

The microbial detoxification of nodularins, and by extension this compound, is an enzymatic process that involves the cleavage of the cyclic peptide structure. The biochemical pathway has been elucidated through studies on nodularin-degrading bacteria, such as Sphingopyxis sp. m6. nih.govnih.gov

The initial and critical step in the degradation of nodularin is the linearization of the cyclic molecule. This is catalyzed by the enzyme microcystinase (MlrA), which is encoded by the mlrA gene. nih.govnih.gov This enzyme specifically targets and hydrolyzes the Arg-Adda peptide bond within the nodularin ring, resulting in a linear, less toxic intermediate. researchgate.net

Following linearization, further degradation occurs through the action of other enzymes encoded by the mlr gene cluster. These enzymes sequentially break down the linear peptide into smaller peptides and eventually into individual amino acids, which can then be utilized by the bacteria for their metabolic processes. The degradation of nodularin by Sphingopyxis sp. m6 has been shown to produce several intermediate products, including a linear nodularin, a tetrapeptide, and a dipeptide. nih.govnih.gov This step-wise enzymatic breakdown effectively detoxifies the compound.

The efficiency of this detoxification process is influenced by several environmental factors, including temperature and pH. Studies on Sphingopyxis sp. m6 have shown that the optimal conditions for nodularin degradation are a temperature of 30°C and a neutral to slightly alkaline pH. researchgate.net

Table 2: Key Enzymes and Products in the Microbial Degradation of Nodularin

EnzymeGeneActionProduct(s)
Microcystinase (MlrA)mlrACleavage of the Arg-Adda peptide bondLinear nodularin
MlrBmlrBHydrolysis of the linear peptideTetrapeptide
MlrCmlrCFurther hydrolysis of peptide fragmentsSmaller peptides and amino acids

This table is based on the proposed pathway for nodularin degradation and is expected to be similar for this compound.

Phytoremediation as a Bio-Based Removal Technique

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. Aquatic plants, in particular, show promise for the remediation of water bodies contaminated with cyanotoxins. The mechanisms of phytoremediation include phytoextraction (uptake and accumulation), phytodegradation (breakdown of contaminants by plant enzymes), and rhizofiltration (adsorption of contaminants onto roots).

While direct research on the phytoremediation of this compound is scarce, studies involving other cyanotoxins, such as microcystins, suggest that certain aquatic plants can play a role in their removal. Aquatic macrophytes can influence cyanobacterial blooms and their toxins both directly, through the release of allelopathic chemicals, and indirectly, by competing for nutrients and light.

Several aquatic plant species have been investigated for their potential in phytoremediation of various water pollutants. For instance, species like Myriophyllum spicatum (Eurasian watermilfoil) and Ceratophyllum demersum (Hornwort) have been studied for their ability to remove nutrients and other contaminants from water. arccjournals.com Their potential to remove this compound, however, remains an area for further investigation. The effectiveness of phytoremediation can be influenced by factors such as the plant species, the concentration of the toxin, and environmental conditions.

Physicochemical Remediation Technologies

In addition to biological approaches, several physicochemical technologies have been developed for the removal of cyanotoxins, including this compound, from water. These methods often involve the use of physical barriers or chemical reactions to separate or destroy the toxin molecules.

Adsorption-Based Removal Systems

Adsorption is a widely used and effective method for removing dissolved organic compounds, including cyanotoxins, from water. This process involves the accumulation of the toxin molecules onto the surface of a solid adsorbent material.

Activated carbon, in both powdered (PAC) and granular (GAC) forms, is the most commonly used adsorbent for this purpose. Its high surface area and porous structure provide ample sites for the adsorption of toxin molecules. Studies have shown that activated carbon can effectively remove a range of cyanotoxins from water. The efficiency of adsorption is dependent on several factors, including the type and dose of activated carbon, the initial toxin concentration, water temperature, and pH.

Table 3: Common Adsorbents for Cyanotoxin Removal

AdsorbentTypeKey Features
Activated CarbonPowdered (PAC), Granular (GAC)High surface area, porous structure, effective for a broad range of organic compounds.
Biochar-Produced from pyrolysis of biomass, can have high porosity and surface area.
ClaysBentonite, ZeoliteNatural minerals with ion-exchange and adsorption properties.

This table provides examples of adsorbents used for general cyanotoxin removal; their specific efficacy for this compound requires further study.

Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of resilient organic compounds like cyanotoxins. nih.govresearchgate.net These methods rely on the in-situ generation of extremely reactive, non-selective species, primarily hydroxyl radicals (•OH), which can rapidly attack and mineralize complex molecules. nih.gov The application of AOPs is a promising strategy for remediating water contaminated with this compound and its analogs.

Several AOPs have been investigated for the degradation of nodularin and other cyclic peptide cyanotoxins. The relative efficacy of common oxidants generally follows the order: hydroxyl radicals > ozone > chlorine > permanganate (B83412) > monochloramine. researchgate.net

Ozonation (O₃): Ozone is a powerful oxidant that can rapidly degrade nodularin. researchgate.netiwaponline.com Studies have shown that ozonation can oxidize nodularin within seconds to minutes. researchgate.netuni-konstanz.de However, the efficiency of ozonation can be significantly reduced by the presence of natural organic matter (NOM) in the water, which competes for ozone and can lead to incomplete toxin oxidation. uni-konstanz.denih.gov Therefore, a sufficient ozone dose, often around 1.5 mg/L, and careful monitoring are essential to ensure complete toxin destruction, especially in water with high organic content. nih.gov

Heterogeneous Photocatalysis (e.g., TiO₂/UV): This process involves the generation of hydroxyl radicals on the surface of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), when illuminated with UV light. scispace.comresearchgate.net Research on nodularin has demonstrated that TiO₂ photocatalysis is a highly effective removal method. scispace.com The process not only rapidly decomposes the parent nodularin molecule, often achieving complete removal within 30 minutes of irradiation, but also effectively degrades the intermediate by-products. scispace.com Crucially, the destruction of the nodularin structure is matched by a corresponding elimination of its toxicity. scispace.com The primary degradation mechanism involves the attack on the conjugated diene structure of the Adda amino acid residue, a key component of the toxin's structure. scispace.com The efficiency of photocatalysis can be enhanced by modifying the photocatalyst, for instance, by doping TiO₂ with nitrogen or creating composites with materials like graphene oxide or MoS₂, which can improve its activity under visible or solar light. elsevierpure.comnih.gov

Table 1: Comparison of Advanced Oxidation Processes for Nodularin Degradation

Oxidation Process Key Reagents/Conditions Mechanism Reported Efficiency for Nodularin/Analogs Reference(s)
Ozonation Ozone (O₃) gasDirect oxidation by O₃ and indirect oxidation by •OH radicals.Rapid degradation (seconds to minutes); efficiency is pH and NOM dependent. researchgate.netuni-konstanz.denih.gov
TiO₂ Photocatalysis TiO₂ catalyst, UV/Solar lightGeneration of •OH radicals on the catalyst surface upon irradiation.>95% nodularin removal in 30 min; complete toxicity removal in 100 min. scispace.com
Photo-Fenton Fe²⁺/Fe³⁺, H₂O₂, UV/Visible lightGeneration of •OH radicals from H₂O₂ catalyzed by iron and light.Complete cyanotoxin removal in ~15 minutes under optimized neutral pH conditions. nih.gov

Development of Integrated and Sustainable Remediation Solutions

To overcome the limitations of single-treatment processes and move towards more environmentally friendly and cost-effective solutions, research is focusing on integrated and sustainable remediation strategies. nih.govnih.gov These approaches often combine different technologies to create synergistic effects or harness natural processes and renewable energy.

Solar-Powered Photocatalysis: A significant step towards sustainability is the use of solar light to drive photocatalytic degradation, reducing the reliance on energy-intensive UV lamps. elsevierpure.comnih.gov Systems using catalysts like TiO₂ or graphitic carbon nitride (g-C₃N₄) have been developed to effectively remove cyanotoxins under natural sunlight. nih.gov To improve practical application, these photocatalysts can be immobilized on floating substrates, such as recycled glass beads, allowing for easy deployment and recovery in water reservoirs, representing a low-cost, in-situ treatment option. nih.gov

Integrated Chemical and Biological Processes: Combining AOPs with biological treatments is a highly promising sustainable strategy. nih.gov In this "pre-treatment" approach, an AOP is used to partially oxidize recalcitrant toxins like this compound into smaller, more biodegradable organic molecules. nih.gov These intermediates can then be completely mineralized by naturally occurring microorganisms in a subsequent, less energy-intensive biological treatment step, such as a biofilter. noaa.govresearchgate.net This integration reduces the high operational costs associated with running AOPs for complete mineralization while leveraging the cost-effectiveness of biological degradation. nih.gov

Nanotechnology-Enabled Remediation: The use of advanced nanomaterials offers new avenues for integrated solutions. mdpi.commdpi.com For example, magnetic nanocomposites can be used to adsorb cyanotoxins and then be easily removed from the water using a magnetic field, providing a simple and efficient separation technique. mdpi.com Furthermore, modifying photocatalysts at the nanoscale, such as creating core-shell structures or composites, can enhance their efficiency and stability, making the remediation process more robust. nih.govresearchgate.net

Low-Impact Development (LID) and Phytoremediation: For treating contaminated runoff and subsurface water, integrated strategies combining engineered systems with natural ecological processes are being developed. nih.govsdiarticle5.com One such approach involves using porous pavement materials that filter water and direct it to subsurface systems where phytoremediation—the use of plants to extract or degrade pollutants—can occur. nih.gov While primarily used for metals and other organic pollutants, this concept represents a holistic, sustainable framework for managing contaminated water that could be adapted for cyanotoxins by integrating it with other processes like bio-augmentation with toxin-degrading bacteria. nih.govnoaa.gov

Table 2: Summary of Integrated and Sustainable Remediation Approaches

Strategy Components Principle of Sustainability/Integration Potential Application Reference(s)
Solar Photocatalysis Solar-active photocatalyst (e.g., g-C₃N₄, modified TiO₂), SunlightUtilizes renewable solar energy, reducing operational costs and carbon footprint.In-situ treatment of contaminated lakes, reservoirs, and ponds. elsevierpure.comnih.gov
AOP-Biological Hybrid AOP (e.g., Ozonation, Photo-Fenton) followed by a biological reactor/biofilterAOP breaks down complex toxins into simpler, biodegradable compounds for efficient microbial mineralization.Water treatment plants seeking to enhance removal efficacy and reduce chemical/energy costs. nih.govnoaa.gov
Nanomaterial Systems Magnetic nanoparticles, core-shell photocatalystsEnhanced efficiency, easy separation and recovery of treatment materials, potential for catalyst reuse.Targeted removal and degradation in various water bodies; industrial water treatment. nih.govmdpi.commdpi.com
Phytoremediation Integration Porous filtration media, specific plant species (phytoremediation)Combines physical filtration with natural biological uptake and degradation by plants for long-term, low-maintenance treatment.Stormwater runoff management, remediation of contaminated groundwater. nih.govsdiarticle5.com

Future Research Trajectories and Emerging Concepts in Dihydronodularin Studies

Elucidation of Lesser-Known Metabolic Fates and Degradation Products

While the acute toxicity of nodularin (B43191) is well-documented, the complete metabolic pathways and the full spectrum of degradation products of dihydronodularin remain partially understood. Future research should focus on identifying and characterizing the metabolites formed in various organisms and environmental compartments.

Initial studies have shown that after exposure, organisms may contain the toxin and its metabolites. For instance, two hours after an intravenous injection of radiolabeled [3H]this compound in mice, the toxin and its potential metabolites were found concentrated in the liver, with significant amounts also detected in the intestine and blood. iarc.fr This highlights the need for detailed studies to identify these metabolic products and assess their potential toxicity. The degradation of nodularin can occur rapidly in some organisms, such as copepods, where the half-life was observed to be between 7.4 and 13.9 hours. helsinki.fi However, the specific detoxification products in these organisms have not been fully identified. helsinki.fi

Forced degradation studies, a common practice in pharmaceutical research, could be adapted to investigate the stability of this compound under various environmental conditions (e.g., pH, temperature, light). nih.gov Such studies can systematically identify degradation products formed under specific stressors. For example, studies on other complex molecules have successfully used techniques like liquid chromatography-mass spectrometry (LC-MS) to identify multiple degradation products under hydrolytic and oxidative conditions. nih.gov Applying similar methodologies to this compound would provide a clearer picture of its environmental persistence and the formation of potentially harmful byproducts.

Furthermore, it is known that some microcystin (B8822318) conjugates can be reversed under strongly basic conditions, which could release the bound toxin. acs.org Investigating whether similar reversible conjugation occurs with this compound and its metabolites is crucial for accurately assessing the total toxin load in biological tissues.

Application of Advanced "-Omics" Technologies in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of the biological impacts of this compound. These technologies can provide a holistic view of the molecular and cellular responses of organisms to toxin exposure.

Genomics and Transcriptomics: These tools can identify genes and gene expression pathways that are altered upon exposure to this compound. This could reveal the mechanisms of toxicity and detoxification. For example, analyzing the transcriptomes of exposed organisms could identify upregulated genes involved in stress response, DNA repair, and xenobiotic metabolism. Genomic fingerprinting and 16S rRNA gene sequencing have been used to characterize cyanobacterial strains, and similar approaches could be used to study the microbial communities involved in this compound degradation. psu.eduresearchgate.net

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of organisms exposed to this compound can identify changes in protein expression and post-translational modifications, providing insights into the cellular machinery affected by the toxin. This could include proteins involved in cytoskeletal structure, enzyme activity, and cell signaling.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomics can be used to identify and quantify the full range of metabolites in a biological sample, offering a direct functional readout of the physiological state of an organism. In the context of this compound, metabolomics could be used to track the biotransformation of the toxin and identify novel degradation products within exposed organisms.

By integrating data from these different "omics" platforms, researchers can build comprehensive models of the molecular toxicology of this compound, leading to a more profound understanding of its effects on individuals and ecosystems.

Predictive Modeling for this compound Bloom Dynamics and Ecological Risk

Predictive modeling is becoming an indispensable tool for forecasting the occurrence and intensity of harmful algal blooms, including those that produce nodularin and its derivatives. Future research should focus on developing and refining models that can predict this compound bloom dynamics and assess the associated ecological risks.

Data-driven machine learning models, such as Gradient Boosting Regressors (GBR) and Long Short-Term Memory (LSTM) networks, have shown promise in predicting algal blooms by analyzing environmental data. copernicus.orgpolicyresearchjournal.com These models can be trained on historical data of water quality parameters (e.g., temperature, nutrients, salinity), meteorological data, and satellite imagery to forecast the likelihood of a bloom. mdpi.commdpi.com For instance, the integration of hydrodynamic data has been shown to improve the accuracy of bloom predictions. copernicus.orgpolicyresearchjournal.com

The ecological risk of this compound can be assessed using a risk quotient method, which compares the environmental concentration of the toxin to a predicted no-effect concentration. nih.govnih.gov Future models should aim to integrate bloom prediction with ecological risk assessment to provide a more comprehensive tool for environmental managers. This could involve developing joint probability curves that consider both the probability of a bloom occurring and the potential for adverse effects on sensitive species. nih.gov

Key Parameters for Predictive Models:

Environmental Factors: Water temperature, nutrient concentrations (nitrogen and phosphorus), salinity, light availability, and water column stability.

Hydrodynamic Data: Water currents, mixing, and stratification.

Biological Factors: Abundance of nodularin-producing cyanobacteria, presence of grazing zooplankton.

Toxin Data: Historical concentrations of nodularin and this compound.

By combining these data streams into sophisticated models, it will be possible to create early warning systems for this compound events, allowing for proactive management to mitigate their impact on ecosystems and public health. copernicus.org

Novel Approaches in Environmental this compound Remediation

Developing effective and environmentally friendly methods for the remediation of this compound-contaminated water is a critical area of future research. Novel approaches are needed to move beyond conventional water treatment methods, which may not be sufficient to remove these toxins completely.

Bioremediation: This approach utilizes microorganisms to break down pollutants. Research has identified certain bacteria capable of degrading microcystins, and similar efforts should be directed towards isolating and characterizing bacteria that can metabolize this compound. researchgate.net Bio-augmentation, the addition of specific microbial strains to a contaminated site, could be a viable strategy for enhancing the natural degradation of the toxin. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants. sdiarticle5.com Techniques such as ozonation, UV/H2O2, and photocatalysis have shown promise for the degradation of cyanotoxins. researchgate.net Future research should optimize these processes for the specific degradation of this compound and assess the formation of any potentially toxic byproducts.

Nanotechnology: The use of nanomaterials for environmental remediation is a rapidly growing field. journalcjast.com Nanoparticles, with their high surface area-to-volume ratio, can be functionalized to act as highly efficient adsorbents or catalysts for the degradation of toxins. amazon.com Investigating the efficacy of different types of nanoparticles for the removal of this compound from water is a promising research direction.

Biomimetic Materials: Inspired by nature, researchers are developing materials that mimic biological processes. For example, self-cleaning and anti-fouling surfaces inspired by lotus (B1177795) leaves and shark skin could be applied to water treatment membranes to prevent biofouling and improve filtration efficiency. sdiarticle5.com

The development of these novel remediation technologies will be crucial for ensuring the safety of drinking water supplies and protecting aquatic ecosystems from the harmful effects of this compound.

Role of Climate Change in this compound Occurrence and Bioavailability

Climate change is expected to have a significant impact on the frequency, intensity, and geographic distribution of harmful algal blooms. nih.govun.org Understanding how these changes will specifically affect the occurrence and bioavailability of this compound is a critical area for future research.

Increased Temperatures: Global warming is leading to higher water temperatures, which can favor the growth of many cyanobacteria species, including those that produce nodularin. europa.eu Warmer temperatures can also lead to stronger and more persistent thermal stratification of the water column, creating ideal conditions for bloom formation. researchgate.net

Changes in Precipitation and Nutrient Runoff: Climate change is altering precipitation patterns, with some regions experiencing more intense rainfall events. nih.gov These events can increase the runoff of nutrients from agricultural and urban areas into water bodies, further fueling cyanobacterial blooms. iarc.fr

Ocean Acidification: Increasing atmospheric CO2 concentrations are leading to ocean acidification. nih.gov While the direct effects of acidification on nodularin-producing cyanobacteria are still being investigated, it could interact with other stressors like temperature to influence bloom dynamics. nih.gov

Impact on Bioavailability: Climate change may also affect the bioavailability of this compound. For example, changes in water chemistry could alter the degradation rates of the toxin. Furthermore, shifts in the species composition of aquatic food webs due to climate change could alter the pathways of toxin transfer and accumulation. fao.orgnih.gov

Research in this area should focus on long-term monitoring programs and experimental studies that investigate the interactive effects of multiple climate change-related stressors on this compound production, fate, and ecological impact. This knowledge is essential for predicting and mitigating the future risks posed by this toxin in a changing world.

Q & A

Q. How to involve interdisciplinary collaborators in this compound research?

  • Methodological Answer: Define roles using a collaboration agreement (e.g., data ownership, authorship criteria). Hold regular cross-disciplinary meetings to align objectives. Use cloud-based tools (e.g., LabArchives) for real-time data sharing. Acknowledge contributions per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.